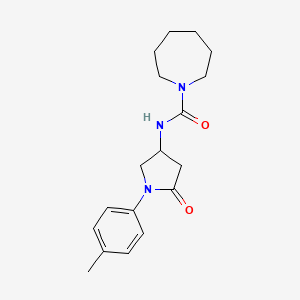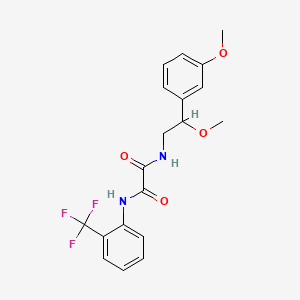
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxalamide derivative, which is a class of organic compounds containing an oxalamide group, which is an amide derived from oxalic acid by replacing two hydrogens with two alkyl or aryl groups .
Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of multiple functional groups: two methoxyphenyl groups, an ethyl group, and a trifluoromethylphenyl group, all attached to an oxalamide core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. Oxalamides, for example, can undergo hydrolysis to form oxalic acid and amines .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of the polar amide group could enhance solubility in polar solvents .Aplicaciones Científicas De Investigación
Drug Synthesis and Development
This compound can serve as an intermediate in the synthesis of various drugs. Its structure allows for the introduction of additional functional groups that can enhance the pharmacological profile of new medicinal compounds. For instance, its methoxy and trifluoromethyl groups can be modified to create derivatives with potential therapeutic effects .
Biological Activity Studies
The presence of methoxyphenyl and trifluoromethylphenyl groups suggests that this compound could exhibit unique biological activities. It may be used in studies to explore its interaction with biological targets, such as enzymes or receptors, which could lead to the development of new drugs or therapeutic agents .
Material Science
In material science, this compound could be utilized in the design and synthesis of novel organic materials. Its molecular structure may contribute to the development of materials with specific properties like increased thermal stability or unique optical characteristics .
Analytical Chemistry
As an organic compound with distinct chemical groups, it can be used as a standard or reference material in analytical methods such as NMR, IR, or mass spectrometry. This aids in the identification and quantification of similar compounds in complex mixtures .
Agricultural Chemistry
Compounds with similar structures have been used in the synthesis of pesticides and herbicides. This compound could be investigated for its potential use in the development of new agrochemicals that are more effective and environmentally friendly .
Environmental Studies
The compound’s potential degradation products and their environmental impact could be studied. Understanding its breakdown could inform the design of compounds with reduced environmental persistence and toxicity .
Catalysis
Due to its unique structure, this compound might act as a ligand in catalytic systems. It could be explored for its ability to facilitate or enhance chemical reactions, which is valuable in industrial processes and green chemistry applications .
Chemical Education
Lastly, this compound can be used in educational settings to teach advanced organic synthesis techniques. Its complex structure provides a good example for students learning about multi-step synthesis and the reactivity of different functional groups .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-27-13-7-5-6-12(10-13)16(28-2)11-23-17(25)18(26)24-15-9-4-3-8-14(15)19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHQNNURXGKEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

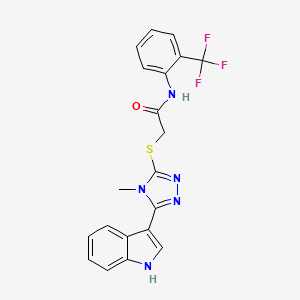


![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2849973.png)
![(1R,5S)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2849974.png)
![adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide](/img/structure/B2849975.png)
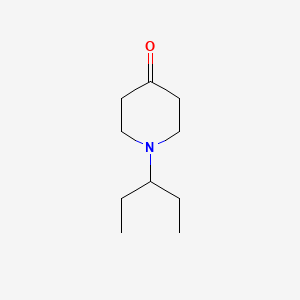
![N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2849977.png)
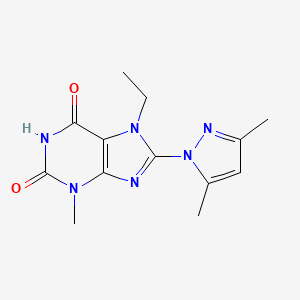
![ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2849980.png)
![2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole](/img/structure/B2849981.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849983.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849984.png)
